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N-DMTr-morpholino-U-5'-O-

phosphoramidite

Cat. No.: B12393666 Get Quote

For researchers, scientists, and drug development professionals, the synthesis of custom

oligonucleotides is a cornerstone of modern molecular biology and therapeutics. The precision

and fidelity of this process hinge on the strategic use of protecting groups, among which the

4,4'-dimethoxytrityl (DMTr) group plays a paramount role. This in-depth technical guide

elucidates the critical functions of the DMTr group in solid-phase oligonucleotide synthesis,

detailing its mechanism of action, the nuances of its removal, and its application in purification

strategies.

The Essential Role of the DMTr Group in Stepwise
Synthesis
Solid-phase oligonucleotide synthesis is a cyclical process that builds a DNA or RNA chain in a

3' to 5' direction.[1][2] Each cycle involves the addition of a single nucleotide monomer, and the

success of this stepwise addition relies on preventing unwanted side reactions. The primary

function of the DMTr group is to act as a temporary "gatekeeper" for the 5'-hydroxyl group of

the incoming nucleoside phosphoramidite and the growing oligonucleotide chain.[2][3][4] This

protection is crucial to prevent self-coupling of the phosphoramidite monomers and to ensure

that only one nucleotide is added per cycle.[3]

The DMTr group is favored for this role due to its stability under the basic and neutral

conditions of the coupling, capping, and oxidation steps, and its facile removal under mild
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acidic conditions.[5][6][7] This selective lability is the key to its utility in the iterative nature of

oligonucleotide synthesis.

The Four-Step Synthesis Cycle: A Symphony of
Protection and Deprotection
The automated solid-phase synthesis of oligonucleotides is a meticulously orchestrated four-

step cycle for each nucleotide addition.[2][8][9] The DMTr group is central to the first and most

critical step of each cycle.

The Solid-Phase Oligonucleotide Synthesis Cycle
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Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

The Chemistry of Detritylation: A Controlled Release
The removal of the DMTr group, or detritylation, is an acid-catalyzed cleavage that exposes the

5'-hydroxyl group for the next coupling reaction.[8] This step is typically performed using a

solution of a mild organic acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA),

in an inert solvent like dichloromethane.[3][10]

The mechanism involves the protonation of the ether oxygen linking the DMTr group to the 5'-

carbon of the nucleoside. This is followed by the departure of the stable and brightly colored

dimethoxytrityl cation (DMTr+).[8] The intense orange color of the DMTr+ cation, which absorbs
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light at approximately 495 nm, provides a real-time spectrophotometric method for monitoring

the efficiency of each coupling step.[8][11]

Mechanism of Acid-Catalyzed Detritylation
Caption: The acid-catalyzed removal of the DMTr protecting group.

Quantitative Aspects of Oligonucleotide Synthesis
The efficiency of each step in the synthesis cycle is critical, as the overall yield of the full-length

oligonucleotide is a product of the efficiencies of each individual cycle.
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Parameter Typical Value Significance

Coupling Efficiency >99%

A small decrease in coupling

efficiency per step leads to a

significant reduction in the final

yield of the full-length product.

[3]

Capping Efficiency ~99%

Incomplete capping of

unreacted 5'-OH groups

results in the formation of

deletion mutations (n-1

sequences).[12][13]

Detritylation Time 20-110 seconds

Must be sufficient for complete

DMTr removal but short

enough to minimize side

reactions like depurination.[14]

Depurination Half-life (dA in

3% TCA)
19 minutes

Depurination, the cleavage of

the glycosidic bond, is a major

side reaction during

detritylation, especially with

purine-rich sequences.[15]

Depurination Half-life (dA in

3% DCA)
77 minutes

DCA is a milder acid than TCA

and results in significantly

lower rates of depurination.[15]

[16]

Experimental Protocols
Automated Solid-Phase Oligonucleotide Synthesis
Cycle
This protocol outlines the general steps performed by an automated DNA/RNA synthesizer.

Deblocking (Detritylation):
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A solution of 3% trichloroacetic acid (TCA) or 3% dichloroacetic acid (DCA) in

dichloromethane is passed through the synthesis column for a predetermined time (e.g.,

60 seconds) to remove the 5'-DMTr group from the solid-supported oligonucleotide.[10]

The column is washed with an inert solvent, such as acetonitrile, to remove the acid and

the cleaved DMTr cation. The absorbance of the collected effluent at 495 nm can be

measured to determine the coupling efficiency of the previous cycle.[8]

Coupling:

The next phosphoramidite monomer (dissolved in anhydrous acetonitrile) and an activator

(e.g., 5-ethylthio-1H-tetrazole) are delivered simultaneously to the synthesis column.[12]

The reaction is allowed to proceed for a specific coupling time (e.g., 30-60 seconds for

standard bases) to form a phosphite triester linkage.[10]

The column is then washed with acetonitrile to remove excess reagents.

Capping:

A capping solution, typically a mixture of acetic anhydride (Cap A) and N-methylimidazole

(Cap B), is passed through the column to acetylate any unreacted 5'-hydroxyl groups.[12]

This prevents the formation of deletion sequences in subsequent cycles.

The column is washed with acetonitrile.

Oxidation:

A solution of iodine in a mixture of tetrahydrofuran, water, and pyridine is introduced to the

column to oxidize the unstable phosphite triester to the more stable phosphate triester.[8]

[12]

The column is washed with acetonitrile.

Cycle Repetition:

Steps 1-4 are repeated for each subsequent nucleotide to be added to the sequence.
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Manual Detritylation of "DMTr-on" Oligonucleotides
This protocol is for the removal of the final 5'-DMTr group after purification.

Dissolution:

The purified, dried "DMTr-on" oligonucleotide is dissolved in 80% aqueous acetic acid

(e.g., 200-500 µL).[11]

Incubation:

The solution is incubated at room temperature for 20-30 minutes.[11]

Precipitation:

An equal volume of 95% ethanol is added to the solution.[11]

Isolation:

The solution is cooled (e.g., in a freezer) for at least 30 minutes to precipitate the

oligonucleotide.

The sample is centrifuged at high speed for 5-10 minutes to pellet the oligonucleotide.

The supernatant, containing the cleaved DMTr group, is carefully removed.

Washing and Drying:

The oligonucleotide pellet is washed with cold ethanol and centrifuged again.

The supernatant is removed, and the pellet is dried under vacuum.

HPLC Analysis of DMTr-on and DMTr-off
Oligonucleotides
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique

for analyzing the purity of synthetic oligonucleotides and for purifying "DMTr-on" products.[17]

[18]
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Column: C18 reverse-phase column.[15]

Mobile Phase A: 0.1 M triethylammonium acetate (TEAA) in water.

Mobile Phase B: Acetonitrile.

Gradient: A linear gradient from a low percentage of mobile phase B to a higher percentage

over a set time (e.g., 5% to 50% acetonitrile over 30 minutes).

Detection: UV absorbance at 260 nm.

Analysis: "DMTr-on" oligonucleotides, being more hydrophobic due to the bulky DMTr group,

will have a significantly longer retention time compared to "DMTr-off" failure sequences.[17]

[18] This difference in retention allows for efficient separation and purification.

DMTr-on vs. DMTr-off: A Purification Strategy
The presence of the 5'-DMTr group provides a valuable handle for the purification of the

desired full-length oligonucleotide from shorter, "failure" sequences.[17] This strategy, known

as "DMTr-on" purification, is a common and effective method.

DMTr-on vs. DMTr-off Purification Workflow
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Caption: Workflow for DMTr-on purification of synthetic oligonucleotides.
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Conclusion
The 4,4'-dimethoxytrityl group is an indispensable tool in the chemical synthesis of

oligonucleotides. Its role as a temporary protecting group for the 5'-hydroxyl function is central

to the efficiency and fidelity of the stepwise phosphoramidite chemistry. The controlled, acid-

labile nature of the DMTr group not only enables the iterative addition of nucleotides but also

provides a convenient method for monitoring reaction progress and a powerful handle for the

purification of the final product. A thorough understanding of the chemistry and protocols

associated with the DMTr group is essential for any researcher, scientist, or drug development

professional working with synthetic nucleic acids. By mastering the principles outlined in this

guide, practitioners can ensure the synthesis of high-quality oligonucleotides for a wide range

of applications in research, diagnostics, and therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.biosearchtech.com/support/nac/standard-protocol-for-solid-phase-oligonucleotide-synthesis-using-unmodified-phosphoramidites
https://www.biosearchtech.com/support/nac/standard-protocol-for-solid-phase-oligonucleotide-synthesis-using-unmodified-phosphoramidites
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/cms_040706.pdf
https://blog.biosearchtech.com/oligonucleotide-synthesis-basics-4-key-takeaways-for-in-house-oligo-production
https://www.glenresearch.com/reports/gr17-13
https://www.researchgate.net/publication/49778287_ChemInform_Abstract_Further_Optimization_of_Detritylation_in_Solid-Phase_Oligodeoxyribonucleotide_Synthesis
https://academic.oup.com/nar/article/24/15/3053/1172001
https://www.glenresearch.com/reports/gr22-19
https://atdbio.com/nucleic-acids-book/Purification-of-oligonucleotides
https://deepblue.lib.umich.edu/bitstreams/1c66835d-3bc1-4850-8876-e1b541bc57fe/download
https://www.benchchem.com/product/b12393666#role-of-the-dmtr-protecting-group-in-oligo-synthesis
https://www.benchchem.com/product/b12393666#role-of-the-dmtr-protecting-group-in-oligo-synthesis
https://www.benchchem.com/product/b12393666#role-of-the-dmtr-protecting-group-in-oligo-synthesis
https://www.benchchem.com/product/b12393666#role-of-the-dmtr-protecting-group-in-oligo-synthesis
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12393666?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12393666?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12393666?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

